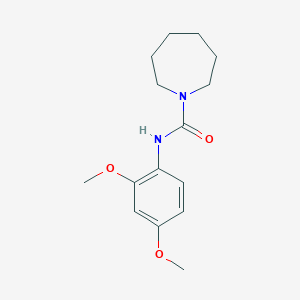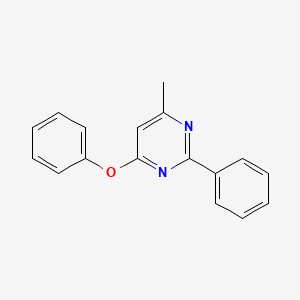![molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction. The inhibition of PLD by FIPI has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of PLD by 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. These include the inhibition of cell proliferation, migration, and invasion in cancer cells, the reduction of inflammation and oxidative stress in various tissues, and the improvement of synaptic plasticity and cognitive function in the brain.
実験室実験の利点と制限
One advantage of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PLD inhibition, which allows for the selective targeting of PLD-mediated cellular processes. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is its potential cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
将来の方向性
For research on 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases and cellular processes, and the evaluation of the therapeutic potential of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in clinical trials. Additionally, the use of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and reduce potential side effects.
合成法
The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 9H-fluorene-2-carboxaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-aminoethyl)ethylenediamine to form the final compound, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in various scientific research fields. In cancer research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurological research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In inflammation research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHANRRGTWPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)


![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
